molecular formula C10H11NO2S B1438005 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1051362-36-7

4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1438005
CAS No.: 1051362-36-7
M. Wt: 209.27 g/mol
InChI Key: VBMCKEVCXVGATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core with ethyl and methyl substituents

Biochemical Analysis

Biochemical Properties

4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit lysine-specific demethylase 1 (KDM1A), an enzyme involved in the regulation of gene transcription through histone demethylation . By inhibiting KDM1A, this compound can alter the methylation status of histones, thereby affecting gene expression. Additionally, this compound has demonstrated activity against RNA-dependent RNA polymerase of hepatitis C virus, indicating its potential as an antiviral agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of KDM1A by this compound leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, this compound has been shown to affect the replication of hepatitis C virus by targeting its RNA polymerase, thereby disrupting viral replication and propagation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of KDM1A, inhibiting its demethylase activity and leading to an accumulation of methylated histones . This change in histone methylation status results in altered gene expression patterns. Additionally, this compound interacts with the RNA-dependent RNA polymerase of hepatitis C virus, acting as an allosteric inhibitor and preventing the polymerase from synthesizing viral RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity against KDM1A and viral RNA polymerase over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on KDM1A and viral RNA polymerase, leading to significant changes in gene expression and viral replication . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a crucial role in its biotransformation . This metabolism leads to the formation of several metabolites, which may retain or alter the biological activity of the parent compound . Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with chromatin and histone proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the chromatin . The presence of this compound in the nucleus allows it to effectively inhibit KDM1A and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions. Another method involves the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thienopyrrole derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyrrole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrrole derivatives .

Scientific Research Applications

4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Comparison: Compared to its analogs, 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits unique properties due to the presence of both ethyl and methyl groups.

Properties

IUPAC Name

4-ethyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMCKEVCXVGATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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